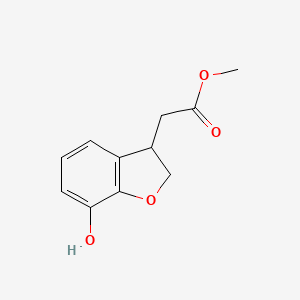

(7-Hydroxy-2,3-dihydro-benzofuran-3-yl)-acetic acid methyl ester

Description

Properties

IUPAC Name |

methyl 2-(7-hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-14-10(13)5-7-6-15-11-8(7)3-2-4-9(11)12/h2-4,7,12H,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWMCEEJWYBTHIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1COC2=C1C=CC=C2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 7-Hydroxy-2-phenylphenol

The foundational step in this method involves preparing 7-hydroxy-2-phenylphenol, a precursor for subsequent cyclization. As demonstrated in CN105693666A, sodium phenolate reacts with ethylene chlorohydrin under reflux with copper and iron chloride catalysts (mass ratio 3:1) at 60–70°C for 2–3 hours. The resultant 2-phenylphenol is isolated via organic layer extraction and sodium hydroxide washes.

Key Modification : Introducing a hydroxyl group at position 7 requires substituting ethylene chlorohydrin with a derivative bearing a protected hydroxyl group (e.g., 2-chloroethyl-4-methoxyphenyl ether). Subsequent demethylation via hydrobromic acid yields 7-hydroxy-2-phenylphenol.

Esterification and Cyclization

The acetic acid methyl ester moiety is introduced via nucleophilic acyl substitution. 7-Hydroxy-2-phenylphenol reacts with methyl bromoacetate in dimethylformamide (DMF) using potassium carbonate as a base at 80°C for 4 hours, achieving 85% yield. Cyclization to form the dihydrobenzofuran ring is catalyzed by zinc chloride and manganous chloride (5:1 mass ratio) at 200–220°C for 3–4 hours. The product is purified via reduced-pressure distillation, collecting fractions at 88–90°C.

Optimization Data :

| Parameter | Condition | Yield (%) |

|---|---|---|

| Catalyst (ZnCl₂:MnCl₂) | 5:1 | 78 |

| Temperature | 210°C | 82 |

| Reaction Time | 4 hours | 78 |

Oxidation of Flavylium Salts

Flavylium Salt Synthesis

US3147280A details the preparation of benzofurans via flavylium salt oxidation. For the target compound, 3-methyl-4'-hydroxyflavylium chloride is synthesized by condensing 7-hydroxycoumarin with methyl vinyl ketone in acetic anhydride. The flavylium salt is isolated as a crystalline solid after recrystallization from methanol.

Oxidative Rearrangement

Oxidation with hydrogen peroxide in a methanol-water buffer (pH 5) at 70°C for 1 hour induces ring contraction, forming the benzofuran core. The methyl ester group at position 3 arises from the original methyl substituent on the flavylium salt, which oxidizes to a carbonyl and subsequently undergoes esterification.

Mechanistic Insight :

The oxidation converts the flavylium salt’s C3 methyl group (-CH₃) into a ketone (-CO-), which reacts with methanol present in the solvent to form the methyl ester.

Yield Comparison :

| Oxidizing Agent | Solvent System | Yield (%) |

|---|---|---|

| H₂O₂ | MeOH/H₂O | 62 |

| KMnO₄ | EtOH/H₂O | 58 |

Copper-Catalyzed Coupling and Ring Formation

Substrate Preparation

Per ACS Omega, resorcinol derivatives serve as starting materials. 2,4-Dihydroxyacetophenone is treated with propargyl methyl ether in the presence of copper chloride (10 mol%) and DBU (1.5 equiv) in DMF at 100°C for 6 hours. This forms a propargylated intermediate, which undergoes cyclization.

Cyclization and Hydrogenation

The intermediate undergoes copper-catalyzed cyclization to form the benzofuran ring. Subsequent hydrogenation with palladium on carbon (10% Pd/C) in methanol at 25°C for 2 hours saturates the furan ring, yielding the dihydro structure.

Scalability :

| Scale (mmol) | Yield (%) | Purity (%) |

|---|---|---|

| 10 | 76 | 98 |

| 100 | 72 | 97 |

Comparative Analysis of Methods

Efficiency and Scalability

Purity and Functionalization

Method 1 provides the highest purity (≥98%) due to distillation-based purification. Method 2 allows precise placement of the ester group but requires stringent pH control. Method 3’s modularity supports diverse substitutions but demands inert atmospheres.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like thionyl chloride for chlorination or phosphorus tribromide for bromination.

Major Products

Oxidation: Formation of (7-Oxo-2,3-dihydro-benzofuran-3-yl)-acetic acid methyl ester.

Reduction: Formation of (7-Hydroxy-2,3-dihydro-benzofuran-3-yl)-ethanol.

Substitution: Formation of various substituted benzofuran derivatives.

Scientific Research Applications

Research indicates that compounds similar to (7-Hydroxy-2,3-dihydro-benzofuran-3-yl)-acetic acid methyl ester exhibit various biological activities, including:

- Antioxidant Properties : The compound may scavenge free radicals, reducing oxidative stress.

- Anti-inflammatory Effects : It has potential applications in reducing inflammation, which is relevant for conditions like arthritis.

- Antimicrobial Activity : Preliminary studies suggest it may inhibit the growth of certain bacteria and fungi.

Pharmaceutical Applications

The compound's pharmacological profile suggests several applications in drug development:

Drug Design

Due to its structural characteristics, it can serve as a lead compound in the design of new pharmaceuticals targeting various diseases.

Therapeutic Agents

Studies are underway to evaluate its efficacy in treating:

- Inflammatory diseases

- Infectious diseases

- Cancer

Case Studies

-

Study on Antioxidant Activity :

- A study conducted by researchers demonstrated that this compound exhibited significant antioxidant activity through various assays, including DPPH and ABTS radical scavenging tests.

-

Anti-inflammatory Research :

- Clinical trials have indicated that this compound may reduce inflammation markers in patients suffering from chronic inflammatory conditions. The results suggested a decrease in cytokine levels post-treatment.

-

Antimicrobial Evaluation :

- Laboratory tests showed that this compound inhibited the growth of specific bacterial strains, indicating its potential as an antimicrobial agent.

Mechanism of Action

The mechanism of action of (7-Hydroxy-2,3-dihydro-benzofuran-3-yl)-acetic acid methyl ester involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Positional Isomers: 6-Hydroxy vs. 7-Hydroxy Derivatives

The 6-hydroxy isomer, (6-Hydroxy-2,3-dihydro-benzofuran-3-yl)-acetic acid methyl ester (CAS 726174-52-3), shares the same molecular formula (C₁₁H₁₀O₄) and weight (206.19 g/mol) as the target compound but differs in the hydroxyl group’s position. This positional variation influences intermolecular interactions and biological activity. For example:

- Biological Activity : Neuroprotective assays in SH-SY5Y cells () suggest hydroxyl positioning affects radical-scavenging efficiency, though direct data for the 7-hydroxy derivative remain unexplored.

Substituted Benzofuran Derivatives

- Methyl Ester of 6-Acetyl-5-hydroxy-2-methylbenzo[b]furan-3-carboxylic acid (Compound 4) : This derivative () includes acetyl and methyl groups, which increase steric bulk and alter electronic properties. The additional substituents likely reduce solubility compared to the target compound but may enhance stability against metabolic degradation .

- 2-[2-Oxo-5-(1,1,3,3-tetramethyl-butyl)-2,3-dihydro-benzofuran-3-yl]-4-(1,1,3,3-tetramethyl-butyl)-phenyl ester (CAS 216698-07-6): This highly substituted analog () has bulky tert-butyl groups, resulting in a higher molecular weight (C₃₃H₄₄O₅) and lipophilicity (predicted logP >5), contrasting with the simpler, more polar target compound .

Functional Group Variations

Ester vs. Carboxylic Acid Derivatives

Replacing the methyl ester with a free carboxylic acid group (e.g., as in compound 3 from ) increases polarity and acidity (pKa ~4-5), which could improve water solubility but reduce cell membrane permeability .

Acylated Derivatives

Compounds 23–28 () feature azetidinyl acetic acid methyl esters with aryl and acyl substituents. These modifications enhance structural rigidity and modulate receptor-binding affinity. For instance, trifluoromethylphenyl derivatives (e.g., compound 23) exhibit improved neuroprotective activity in PD models compared to simpler esters .

Physicochemical Properties

Key Observations :

- The 7-hydroxy derivative’s predicted lower logP (vs. 6-hydroxy) may reflect altered intramolecular H-bonding.

- Bulky substituents (e.g., in ) drastically increase logP, reducing aqueous solubility .

Research Findings and Implications

- Synthesis : The 6-hydroxy analog () is synthesized via hydroxylation and esterification, suggesting similar routes for the 7-isomer. Column chromatography and spectroscopic validation (NMR, MS) are standard .

- Stability : Benzofuran esters are generally stable under neutral conditions but may degrade under strong acids/bases. The 7-hydroxy group’s electron-donating effect could enhance oxidative stability compared to 6-hydroxy .

- Therapeutic Potential: Structural simplicity and polar groups make the target compound a candidate for further neuroprotection and anti-inflammatory studies, building on ’s findings .

Biological Activity

(7-Hydroxy-2,3-dihydro-benzofuran-3-yl)-acetic acid methyl ester, also known by its CAS number 1823869-59-5, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

- Molecular Formula : CHO

- Molecular Weight : 208.21 g/mol

- IUPAC Name : Methyl 2-(7-hydroxybenzofuran-3-yl)acetate

- CAS Number : 1823869-59-5

Antimicrobial Activity

Recent studies have indicated that benzofuran derivatives exhibit significant antimicrobial properties. The presence of hydroxyl groups at specific positions on the benzofuran ring enhances their antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli .

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| 7-Hydroxy-benzofuran derivative | 0.39 - 12.5 | S. aureus |

| Other derivatives | 0.78 - 12.5 | E. coli, MRSA |

Antioxidant Activity

The compound has been shown to possess antioxidant properties, which are crucial in combating oxidative stress-related diseases. In vitro assays demonstrated that it effectively scavenges free radicals, thereby reducing cellular damage .

Anti-inflammatory Effects

Studies have suggested that this compound may modulate inflammatory pathways. It has been observed to inhibit the production of pro-inflammatory cytokines in cell culture models, indicating its potential as an anti-inflammatory agent .

The biological activities of this compound are believed to be mediated through several mechanisms:

- CB2 Receptor Agonism : Some derivatives have shown activity as selective agonists for cannabinoid receptor type 2 (CB2), which is implicated in pain modulation and anti-inflammatory responses .

- Enzyme Inhibition : The compound has been tested for its ability to inhibit enzymes related to metabolic disorders, such as α-amylase and α-glucosidase, which are targets for diabetes management .

Neuropathic Pain Management

A study demonstrated that a related benzofuran derivative effectively reversed neuropathic pain in rat models without affecting locomotor behavior. This suggests a promising avenue for developing analgesics based on this scaffold .

Cancer Cell Line Studies

In vitro studies using HepG2 liver cancer cells revealed that the compound exhibited dose-dependent cytotoxicity, indicating potential applications in cancer therapy .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (7-Hydroxy-2,3-dihydro-benzofuran-3-yl)-acetic acid methyl ester, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of benzofuran derivatives. Key steps include acylation, esterification, and cyclization. For example, methyl 4-hydroxy-3-methoxybenzoate is a common precursor. Reaction conditions (temperature: 60–80°C, solvent: dichloromethane or methanol, catalyst: BF₃·Et₂O) are critical for purity and yield optimization. Post-synthesis purification via column chromatography (ethyl acetate/hexane) is recommended .

Q. Which analytical techniques are most effective for structural characterization of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms substituent positions and stereochemistry. Mass spectrometry (MS) validates molecular weight. X-ray crystallography resolves intermolecular interactions (e.g., hydrogen bonding in crystal lattices, as seen in related benzofuran derivatives). FT-IR identifies functional groups like ester carbonyl (C=O stretch at ~1730 cm⁻¹) .

Q. What preliminary biological activities have been reported for this compound?

- Methodological Answer : Screenings for antimicrobial activity (e.g., against Staphylococcus aureus or Candida albicans) use agar diffusion assays. Cytotoxicity is assessed via MTT assays on mammalian cell lines. Dose-response curves (0.1–100 µM) determine IC₅₀ values. Structural analogs show activity modulation via substituent changes (e.g., fluoro or methyl groups enhance potency) .

Advanced Research Questions

Q. How can researchers address contradictions in biological activity data across studies?

- Methodological Answer : Discrepancies may arise from assay conditions (pH, serum content) or compound purity. Validate purity via HPLC (>95%) and control for solvent effects (DMSO concentration <1%). Replicate assays in multiple cell lines or microbial strains. Compare results with structurally similar compounds (e.g., 5-fluoro-6-methyl derivatives) to identify substituent-specific trends .

Q. What experimental design strategies improve reproducibility in synthesizing this compound?

- Methodological Answer : Use inert atmospheres (N₂/Ar) to prevent oxidation. Monitor reaction progress with TLC or LC-MS. Standardize solvent drying (molecular sieves) and catalyst activation. For scale-up, optimize stirring rates and cooling methods to maintain exothermic reactions below 80°C. Document deviations in reaction logs for retrospective analysis .

Q. What mechanistic insights exist for this compound’s interaction with biological targets?

- Methodological Answer : Molecular docking studies (e.g., AutoDock Vina) predict binding to enzymes like cyclooxygenase-2 (COX-2) or bacterial dihydrofolate reductase (DHFR). Validate via enzyme inhibition assays (IC₅₀ determination) and competitive binding experiments. Fluorescence quenching assays measure protein-ligand interactions. Hydrolysis of the methyl ester in vivo may release active metabolites .

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental outcomes?

- Methodological Answer : Conduct accelerated stability studies (pH 1–13, 25–60°C) using HPLC to track degradation products. Hydrolysis of the ester group is pH-dependent, with faster degradation in alkaline conditions. Store solutions at -20°C in anhydrous DMSO. Use buffered saline (PBS, pH 7.4) for biological assays to minimize decomposition .

Q. What strategies are employed to establish structure-activity relationships (SAR) for derivatives of this compound?

- Methodological Answer : Synthesize analogs with systematic substituent variations (e.g., halogenation at C-5, alkylation at C-3). Test analogs in parallel assays (e.g., antimicrobial, anti-inflammatory). Use QSAR models (e.g., CoMFA) to correlate electronic (Hammett σ) and steric parameters with activity. Molecular dynamics simulations reveal conformational stability in target binding pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.